molecular formula C10H9N5OS B12072400 (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile

(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile

Cat. No.: B12072400
M. Wt: 247.28 g/mol
InChI Key: IACDJKVVZDUFOG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a thiophene ring, and a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the construction of the pyrimidine core. The hydrazinylidene group is then introduced through a hydrazination reaction.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Pyrimidine Core Construction: The pyrimidine core is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it into a hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological macromolecules, while the thiophene and pyrimidine rings may interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-phenyl-5H-pyrimidine-5-carbonitrile: Similar structure but with a phenyl group instead of a thiophene ring.

    (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

The uniqueness of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiophene ring and a pyrimidine core, along with the hydrazinylidene and carbonitrile groups, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H9N5OS/c1-15-9(16)6(5-11)8(13-10(15)14-12)7-3-2-4-17-7/h2-4,6H,12H2,1H3/b14-10+

InChI Key

IACDJKVVZDUFOG-GXDHUFHOSA-N

Isomeric SMILES

CN\1C(=O)C(C(=N/C1=N\N)C2=CC=CS2)C#N

Canonical SMILES

CN1C(=O)C(C(=NC1=NN)C2=CC=CS2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.